Nifedipin-d6

Übersicht

Beschreibung

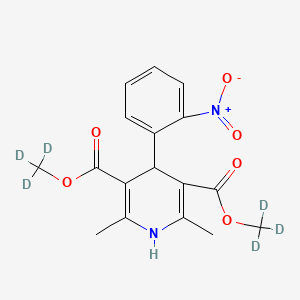

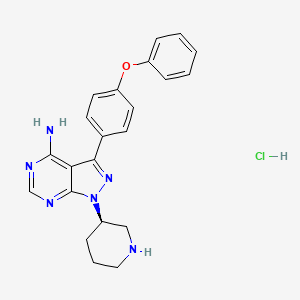

Nifedipine D6 is a deuterated analog of nifedipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . The deuterium atoms in Nifedipine D6 replace six hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the parent compound .

Wissenschaftliche Forschungsanwendungen

Nifedipin D6 wird in der wissenschaftlichen Forschung häufig verwendet, um die Pharmakokinetik und die Stoffwechselwege von Nifedipin zu untersuchen. Zu seinen Anwendungen gehören:

Chemie: Wird als Tracer in Studien verwendet, die die Stoffwechselwege von Nifedipin untersuchen.

Industrie: Wird bei der Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt.

5. Wirkmechanismus

Nifedipin D6 blockiert, wie Nifedipin, spannungsabhängige L-Typ-Kalziumkanäle in der glatten Gefäßmuskulatur und in den Myokardzellen. Diese Blockade verhindert den Einstrom von Kalziumionen in die Zellen während der Depolarisation, wodurch der periphere arterielle Gefäßwiderstand reduziert und die Koronararterien erweitert werden. Diese Wirkungen senken den Blutdruck und erhöhen die Sauerstoffversorgung des Herzens .

Ähnliche Verbindungen:

Nifedipin: Die Muttersubstanz, die weit verbreitet bei Bluthochdruck und Angina pectoris eingesetzt wird.

Amlodipin: Ein Dihydropyridin-Kalziumkanalblocker der dritten Generation mit einer längeren Wirkungsdauer.

Nicardipin: Ein weiterer Dihydropyridin der ersten Generation, der Nifedipin ähnelt.

Einzigartigkeit von Nifedipin D6: Nifedipin D6 ist durch das Vorhandensein von Deuteriumatomen einzigartig, die Stabilität gegen metabolischen Abbau verleihen und detaillierte pharmakokinetische Studien ermöglichen. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in der klinischen Praxis .

Wirkmechanismus

Target of Action

Nifedipine-d6, also known as Nifedipine D6, is a dihydropyridine calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels . These channels play a crucial role in controlling the influx of calcium ions into cells, which is essential for various cellular processes including muscle contraction and neurotransmitter release .

Mode of Action

Nifedipine-d6 inhibits the L-type voltage-gated calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation . It also reduces peripheral vascular resistance, resulting in a decrease in arterial blood pressure .

Biochemical Pathways

The action of Nifedipine-d6 affects several biochemical pathways. By inhibiting calcium channels, it disrupts calcium ion homeostasis, leading to a decrease in muscle contraction, particularly in the heart and blood vessels . This results in vasodilation and a reduction in blood pressure . Additionally, research suggests that Nifedipine-d6 may modulate the metabolism of chondrocytes and human bone marrow-derived mesenchymal stem cells .

Pharmacokinetics

Nifedipine-d6 is metabolized in the liver via the CYP3A4 pathway . Approximately 60% to 80% of the dose is excreted in the urine as inactive metabolites . The half-life of Nifedipine-d6 is between 2 to 5 hours in healthy adults, but it can be longer in individuals with liver cirrhosis . The bioavailability of Nifedipine-d6 is reported to be between 45% to 56% .

Result of Action

The primary result of Nifedipine-d6’s action is a reduction in blood pressure and an increase in oxygen supply to the heart . This makes it effective in the management of several subtypes of angina pectoris and hypertension . Additionally, it has been found to modulate the metabolism of certain cell types, potentially impacting tissue homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nifedipine-d6. For instance, it has been found that Nifedipine-d6 is likely to be rapidly degraded in aquatic environments and is very light-sensitive . Furthermore, the pharmacokinetics of Nifedipine-d6 can be altered in patients with liver cirrhosis due to reduced protein binding and reduced enzyme activity .

Biochemische Analyse

Biochemical Properties

Nifedipine D6, like its parent compound nifedipine, interacts with L-type calcium channels, reducing the amplitude of spontaneous contractions in isolated rabbit ileum when used at a concentration of 1 μM . It also reduces TGF-β-induced calcium oscillations in human fibroblasts .

Cellular Effects

Nifedipine D6 has been shown to block calcium channels, which can influence various cellular processes. For instance, it was added to hypoxia/reperfusion (H/R)-induced cells to block the calcium channel, which resulted in reduced calcium overload, inflammation, and pyroptosis in myocardium of myocardial ischemia/reperfusion (MI/R) rats .

Molecular Mechanism

Nifedipine D6, similar to nifedipine, is an inhibitor of L-type voltage-gated calcium channels . By blocking these channels, it reduces blood pressure and increases oxygen supply to the heart . This action at the molecular level includes binding interactions with biomolecules, specifically the L-type calcium channels, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, nifedipine has been shown to be effective in reducing both the frequency and severity of vasospastic attacks when given in a dose of 10 mg four times a day

Dosage Effects in Animal Models

While specific studies on Nifedipine D6 dosage effects in animal models are limited, studies on nifedipine have shown that it reduces increases in mean arterial blood pressure induced by angiotensin II in spontaneously hypertensive rats when administered at a dose of 10 μg/kg . The effects of different dosages of Nifedipine D6 in animal models need to be further investigated.

Metabolic Pathways

Nifedipine D6 is likely to be involved in similar metabolic pathways as nifedipine. Nifedipine is predominantly metabolized by CYP3A4 to 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and then further metabolized to 2-hydroxymethyl-pyridine carboxylic acid .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nifedipin D6 kann durch eine Deuterium-Austauschreaktion synthetisiert werden, bei der die Wasserstoffatome in Nifedipin durch Deuterium ersetzt werden. Dieser Prozess beinhaltet typischerweise die Verwendung deuterierter Lösungsmittel und Katalysatoren unter kontrollierten Bedingungen, um die selektive Einarbeitung von Deuteriumatomen sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Nifedipin D6 beinhaltet großtechnische Deuterium-Austauschreaktionen. Der Prozess erfordert eine strenge Kontrolle der Reaktionsparameter wie Temperatur, Druck und Konzentration der deuterierten Reagenzien, um hohe Ausbeuten und Reinheit zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nifedipin D6 unterliegt ähnlichen chemischen Reaktionen wie Nifedipin, darunter:

Substitution: Nifedipin D6 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Wichtigste gebildete Produkte:

Oxidation: Dehydronifedipin D6.

Reduktion: Dihydropyridin-Derivate.

Substitution: Verschiedene substituierte Nifedipin-Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Nifedipine: The parent compound, used widely for hypertension and angina.

Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action.

Nicardipine: Another first-generation dihydropyridine similar to nifedipine.

Uniqueness of Nifedipine D6: Nifedipine D6 is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Eigenschaften

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662146 | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188266-14-9 | |

| Record name | 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Nifedipine D6 primarily used for in scientific research?

A: Nifedipine D6 is a deuterated form of the calcium channel blocker Nifedipine. Due to its similar chemical behavior but distinguishable mass, it serves as an internal standard (IS) in analytical techniques like LC-MS/MS [, , ]. This means it helps quantify Nifedipine levels in biological samples like human plasma, ensuring accurate and reliable measurements in pharmacokinetic studies and bioequivalence trials.

Q2: Why is a specific analytical method like UHPLC-MS/MS preferred for Nifedipine analysis?

A: UHPLC-MS/MS offers high sensitivity and selectivity, crucial for analyzing trace amounts of Nifedipine in complex matrices like plasma [, ]. This method allows for a rapid analysis with a run time as short as 1.2 minutes []. The use of specific mass transitions for Nifedipine and Nifedipine D6 (its deuterated counterpart) ensures accurate detection and quantification even in the presence of other compounds.

Q3: Can you explain the importance of analytical method validation when researching a drug like Nifedipine?

A: Validation ensures the accuracy, precision, and reliability of the analytical method used to quantify Nifedipine. Researchers demonstrated these parameters for their chosen method using parameters such as linearity, recovery, and stability [, , ]. A validated method ensures that the data generated is trustworthy and can be used to draw meaningful conclusions about the drug's behavior in the body.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)